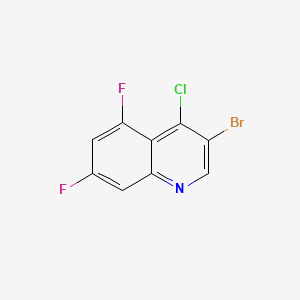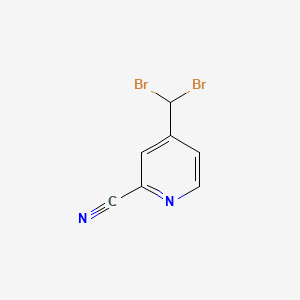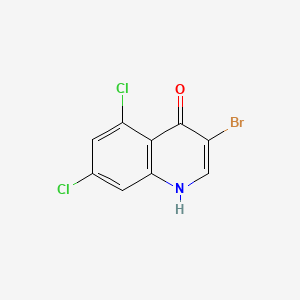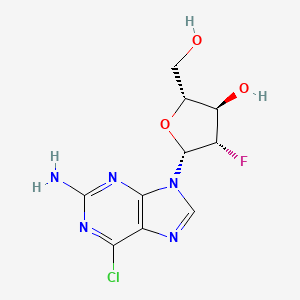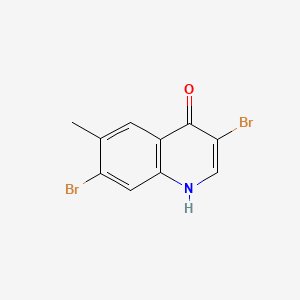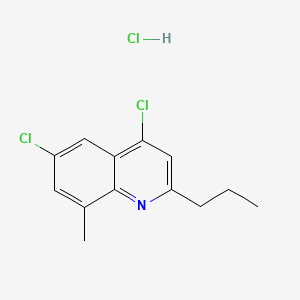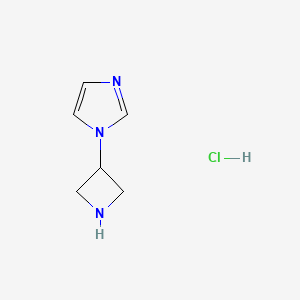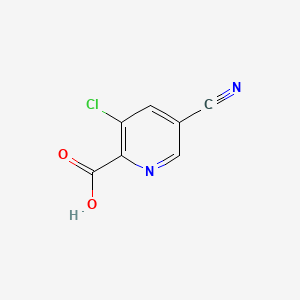
5-AMINO-15N-LEVULINIC ACID HCL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .
Molecular Structure Analysis
The molecular formula of 5-AMINO-15N-LEVULINIC ACID HCL is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis
5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis
The molecular weight of 5-AMINO-15N-LEVULINIC ACID HCL is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .Applications De Recherche Scientifique
Application in Drug Synthesis
Levulinic acid (LEV), a biomass-derived chemical, is crucial for synthesizing various value-added chemicals. Its applications in drug synthesis are multifaceted, demonstrating its potential in cancer treatment, medical materials, and more. Its ability to act as a raw material or as a component in synthesizing related derivatives makes it invaluable in pharmaceutical research. For instance, it can modify chemical reagents or act as linkers to connect pharmaceutical reagents with carriers, thus playing a significant role in forming pharmaceutical intermediates and active functional groups, which simplifies the synthesis process and reduces costs (Zhang et al., 2021).
Emerging Uses in Brain Tumor Surgery
5-Aminolevulinic acid (5-ALA) has been approved by the FDA as an optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its use in fluorescence-guided surgery (FGS) offers significant potential for improving surgical outcomes, demonstrating robust and reproducible visualization of high-grade glioma tissue. This technique has seen extensive study and application across various regions, underscoring its importance in enhancing tumor resection and patient outcomes (Díez Valle, Hadjipanayis, & Stummer, 2019).
Innovations in Photodynamic Therapy
5-ALA's role extends into photodynamic therapy (PDT), where its application alongside red LED light has been explored in endodontic treatment. This combination has proven effective in reducing bacterial counts significantly, offering a novel approach to treating infections within the endodontic field. Such innovative applications highlight 5-ALA's versatility and effectiveness in medical treatments beyond traditional methodologies (D’Ercole et al., 2022).
Contribution to Green Chemistry
The catalytic conversion of carbohydrate biomass into levulinic acid, a precursor for various chemicals including 5-AMINO-15N-LEVULINIC ACID HCL, exemplifies the shift towards greener and sustainable chemical processes. This transformation underpins the broader application of levulinic acid in producing eco-friendly solvents and chemicals, aligning with the principles of green chemistry and sustainability (Ramli & Amin, 2020).
Safety And Hazards
5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Propriétés
Numéro CAS |
116571-80-3 |
|---|---|
Nom du produit |
5-AMINO-15N-LEVULINIC ACID HCL |
Formule moléculaire |
C5H10ClNO3 |
Poids moléculaire |
168.582 |
Nom IUPAC |
5-azanyl-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |
Clé InChI |
ZLHFONARZHCSET-NWZHYJCUSA-N |
SMILES |
C(CC(=O)O)C(=O)CN.Cl |
Synonymes |
5-AMINO-15N-LEVULINIC ACID HCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



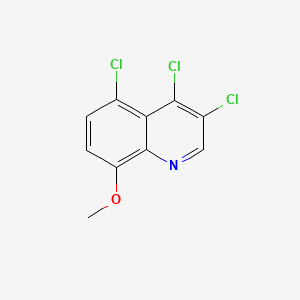
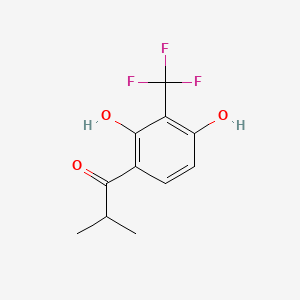
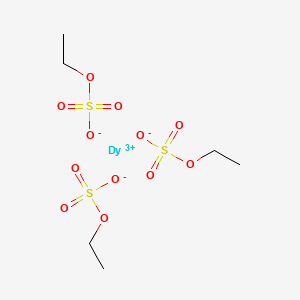
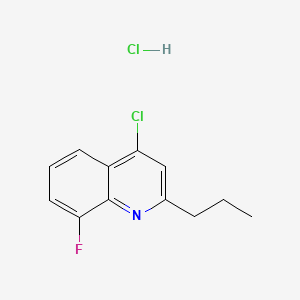
![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)
